molecular formula C22H19N5O3S B2479906 N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1105218-42-5

N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide

カタログ番号 B2479906
CAS番号: 1105218-42-5
分子量: 433.49
InChIキー: LHAHPQLSCHOYNX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide, also known as QL-XII-47, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

詳細な合成法

Design of the Synthesis Pathway
The synthesis pathway for N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide involves the reaction of 2-furoic acid with 6-bromo-3-pyridazinethiol, followed by the coupling of the resulting intermediate with 4-(quinolin-3-ylamino)butan-2-one. The final product is obtained by the oxidation of the thioether group using hydrogen peroxide.

Starting Materials
2-furoic acid, 6-bromo-3-pyridazinethiol, 4-(quinolin-3-ylamino)butan-2-one, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), triethylamine (TEA), hydrogen peroxide (H2O2)

Reaction
Step 1: Activation of 2-furoic acid with DCC and DMAP to form the corresponding active ester, Step 2: Reaction of the active ester with 6-bromo-3-pyridazinethiol to form the intermediate, Step 3: Coupling of the intermediate with 4-(quinolin-3-ylamino)butan-2-one using TEA as a base to form the final intermediate, Step 4: Oxidation of the thioether group using H2O2 to obtain the final product

作用機序

The mechanism of action of N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide involves the inhibition of several enzymes and signaling pathways. The compound has been shown to inhibit the activity of matrix metalloproteinases by binding to the active site of the enzyme and preventing the degradation of extracellular matrix. N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide has also been shown to inhibit the activity of phosphodiesterases by binding to the catalytic site of the enzyme and preventing the hydrolysis of cAMP and cGMP. In addition, N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide has been shown to modulate the activity of several ion channels and receptors by binding to specific sites on the protein and altering their conformation.

生化学的および生理学的効果

N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the proliferation and migration of cancer cells by inhibiting the activity of matrix metalloproteinases. N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide has also been shown to reduce inflammation by inhibiting the activity of phosphodiesterases and reducing the production of pro-inflammatory cytokines. In addition, N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide has been shown to modulate the activity of several ion channels and receptors, resulting in the reduction of epileptic seizures and neuropathic pain.

実験室実験の利点と制限

N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has high purity and stability, making it ideal for in vitro and in vivo experiments. N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide has also been shown to have low toxicity and high selectivity, making it a promising therapeutic agent. However, the compound has limited solubility in aqueous solutions, which can limit its use in certain experiments. In addition, the compound has not been extensively studied in clinical trials, and its long-term safety and efficacy have not been established.

将来の方向性

The potential therapeutic applications of N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide have generated significant interest in the scientific community, and several future directions for research have been proposed. One area of research is the development of analogs of N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide with improved solubility and bioavailability. Another area of research is the evaluation of the long-term safety and efficacy of N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide in clinical trials. In addition, the mechanism of action of N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide on ion channels and receptors needs to be further elucidated to identify potential targets for drug development. Overall, N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide has significant potential as a therapeutic agent, and further research is needed to fully explore its therapeutic applications.

科学的研究の応用

N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. The compound has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the pathogenesis of these diseases. N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and play a role in cancer metastasis. The compound has also been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of inflammatory responses. In addition, N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide has been shown to modulate the activity of several ion channels and receptors that are involved in neurological disorders such as epilepsy and neuropathic pain.

特性

IUPAC Name

N-[6-[4-oxo-4-(quinolin-3-ylamino)butyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c28-20(24-16-13-15-5-1-2-6-17(15)23-14-16)8-4-12-31-21-10-9-19(26-27-21)25-22(29)18-7-3-11-30-18/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAHPQLSCHOYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)CCCSC3=NN=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。